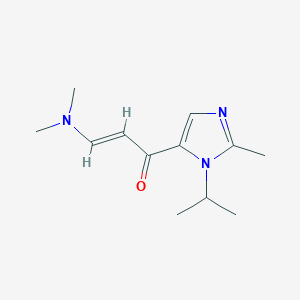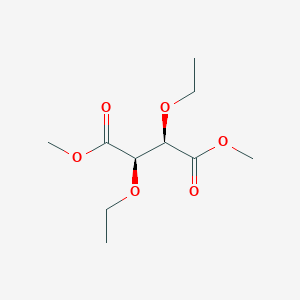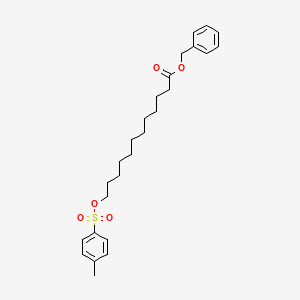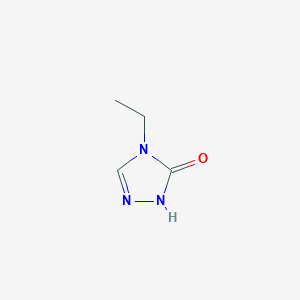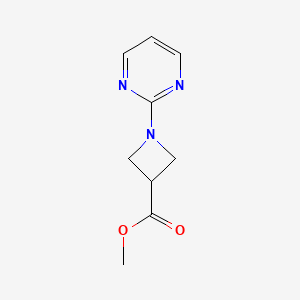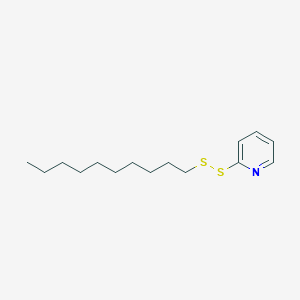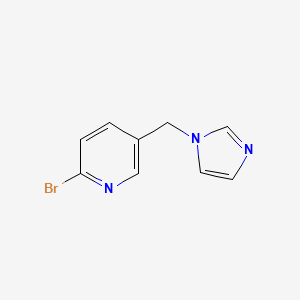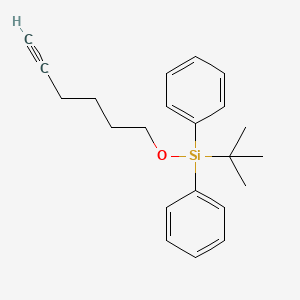
Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-
Overview
Description
Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- is a specialized organosilicon compound with the molecular formula C22H28OSi. This compound is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group and a 5-hexynyloxy group, along with two phenyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of an alkyne with a silane precursor. The reaction is usually catalyzed by a transition metal catalyst such as platinum or rhodium. The reaction conditions often include:
Temperature: 25-100°C
Solvent: Toluene or another suitable organic solvent
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity silane precursors and alkynes
Catalysts: Industrial-grade platinum or rhodium catalysts
Reaction Conditions: Optimized temperature and pressure to maximize yield and minimize by-products
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, ozone
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation Products: Silanols, siloxanes
Reduction Products: Silane hydrides
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The compound can also participate in hydrosilylation reactions, where it adds across double or triple bonds in organic molecules, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-
- Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-
- Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-
Uniqueness
Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl-hex-5-ynoxy-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28OSi/c1-5-6-7-14-19-23-24(22(2,3)4,20-15-10-8-11-16-20)21-17-12-9-13-18-21/h1,8-13,15-18H,6-7,14,19H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNWLNDDWPLCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473888 | |
| Record name | Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128217-23-2 | |
| Record name | Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
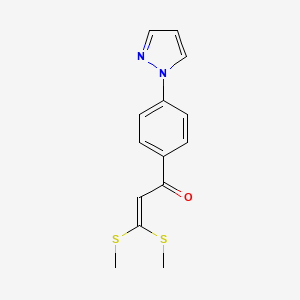
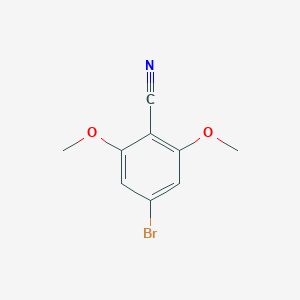

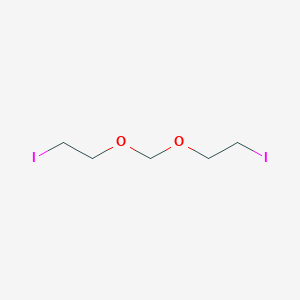
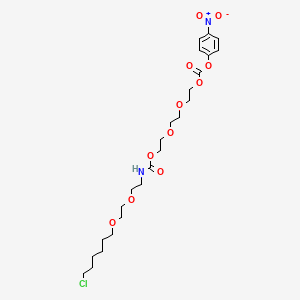
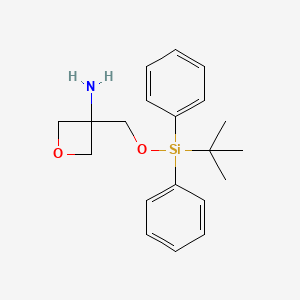
![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)
